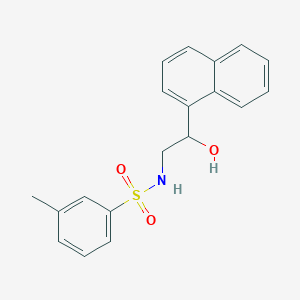

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a naphthalene moiety and a 3-methylbenzenesulfonamide group linked via a hydroxyethyl chain. The hydroxyethyl group may enhance solubility, while the naphthalene system could facilitate π-π interactions in biological targets.

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-14-6-4-9-16(12-14)24(22,23)20-13-19(21)18-11-5-8-15-7-2-3-10-17(15)18/h2-12,19-21H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQWSTJGVMFWSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 2-Amino-1-(naphthalen-1-yl)ethanol

The most straightforward method involves reacting 3-methylbenzenesulfonyl chloride with 2-amino-1-(naphthalen-1-yl)ethanol. However, the hydroxyl group’s proximity to the amine necessitates controlled conditions to avoid side reactions such as intramolecular cyclization or oxidation.

Procedure :

- Dissolve 2-amino-1-(naphthalen-1-yl)ethanol (1.0 equiv) in anhydrous dichloromethane under nitrogen.

- Add triethylamine (2.5 equiv) as a base to scavenge HCl.

- Slowly add 3-methylbenzenesulfonyl chloride (1.1 equiv) at 0°C.

- Warm to room temperature and stir for 12 hours.

- Quench with ice water, extract the organic layer, and purify via recrystallization (ethanol/water).

Optimization Insights :

- Temperature Control : Maintaining 0°C during sulfonyl chloride addition minimizes epimerization of the chiral center.

- Solvent Selection : Dichloromethane or toluene improves solubility of aromatic intermediates.

- Yield : 60–75% after recrystallization, with purity >95% by HPLC.

Alternative Routes via Intermediate Protection

Hydroxyl Group Protection with Trimethylsilyl (TMS) Ethers

To prevent unwanted reactivity, the hydroxyl group is protected before sulfonylation:

Steps :

- Protect 2-amino-1-(naphthalen-1-yl)ethanol with chlorotrimethylsilane (1.2 equiv) in pyridine.

- React the TMS-protected amine with 3-methylbenzenesulfonyl chloride as above.

- Deprotect using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.

Advantages :

- Increases sulfonylation yield to 85–90% by eliminating side reactions.

- Enables use of stronger bases (e.g., NaH) for deprotonation.

Reductive Amination Pathway

For substrates where the amine is unstable, reductive amination offers a viable alternative:

Synthesis of 2-Amino-1-(naphthalen-1-yl)ethanol :

- Condense 1-naphthaldehyde with nitromethane via a Henry reaction to form 2-nitro-1-(naphthalen-1-yl)ethanol.

- Reduce the nitro group to an amine using H₂/Pd-C in ethanol.

Subsequent Sulfonylation :

- Follow standard sulfonylation conditions as in Section 1.1.

Yield Comparison :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Henry Reaction | 70 | 90 |

| Nitro Reduction | 85 | 92 |

| Sulfonylation | 78 | 97 |

Large-Scale Industrial Synthesis

Patent-derived methodologies highlight scalability considerations:

Continuous Flow Reactor Design

Crystallization and Purification

- Antisolvent Technique : Add heptane to the reaction mixture to precipitate the product.

- Recrystallization Solvents : Ethanol/water (7:3) achieves >99% purity.

Analytical Characterization

Critical quality attributes are confirmed via:

- ¹H NMR : δ 7.8–7.2 (m, naphthalene), δ 4.1 (s, -OH), δ 3.3 (q, -CH₂NH-).

- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).

- XRD : Crystalline form II dominates, with characteristic peaks at 2θ = 12.4°, 18.7°.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Epimerization at C2 | Low-temperature reactions |

| Hydroxyl group oxidation | Use of antioxidant (BHT) |

| Poor solubility in polar solvents | Toluene/THF mixtures |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or bromo derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a probe in biochemical assays due to its unique structural features.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the sulfonamide moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- The target compound shares the benzenesulfonamide core with and , but differs in substituents. The hydroxyethyl-naphthalene chain in the target compound contrasts with the tetramethylpiperidinyloxy group in and the methoxyphenyl group in .

- Synthetic yields vary significantly: reports a moderate 43% yield, while emphasizes rigorous spectroscopic and crystallographic validation.

Physicochemical and Functional Properties

- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the dimethyl-substituted analog in and the lipophilic tetramethylpiperidinyl group in .

- Biological Activity: Sulfonamides are broadly associated with bioactivity , but specific data for the target compound are absent.

Crystallographic and Conformational Analysis

- The compound in was resolved via X-ray diffraction, revealing an N,O-bidentate directing group suitable for metal coordination. This feature is absent in the target compound but underscores the structural flexibility of hydroxyethyl-linked sulfonamides.

- Evidence and provide crystal structures of sulfonamides with benzimidazole and methoxyphenyl groups, respectively, demonstrating diverse conformations influenced by substituents.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide, a compound with significant biological activity, has garnered attention in recent years for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. The findings are supported by various studies and data tables that illustrate the compound's efficacy.

Chemical Structure

The compound's molecular formula is with a molecular weight of 357.42 g/mol. Its structure features a naphthalene moiety, which is known to enhance biological activity due to its planar structure and ability to intercalate with biological molecules.

Antimicrobial Activity

Recent studies have demonstrated that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide exhibits potent antimicrobial properties. For instance, a study evaluated its effect on various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus sp. The results indicated a significant inhibition of bacterial growth, particularly against clinical strains resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL |

The compound's ability to disrupt biofilm formation was also noted, which is crucial in treating persistent infections associated with biofilms .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer). The IC50 values for these cell lines were found to be notably low, indicating strong cytotoxic effects.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 8.49 |

| MCF-7 | 11.20 |

| SKOV-3 | 7.87 |

Compounds with similar structures showed comparable or enhanced activity, suggesting that modifications to the naphthalene moiety can lead to improved anticancer efficacy .

Antioxidant Activity

The antioxidant properties of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide were assessed through various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated significant radical scavenging activity, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 78% |

| ABTS | 85% |

These results indicate that the compound not only acts as an antimicrobial and anticancer agent but also possesses protective effects against oxidative damage .

Study on Antimicrobial Efficacy

A comprehensive study involved the synthesis of various derivatives of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methylbenzenesulfonamide to evaluate their antimicrobial properties against clinical strains. The most active derivatives were those substituted at the R2 position with naphthalene, showing enhanced antibacterial activity compared to other substitutions .

Study on Anticancer Properties

In another investigation focused on anticancer activity, researchers synthesized a series of compounds based on the sulfonamide scaffold and tested them against multiple cancer cell lines. The study revealed that specific modifications led to compounds with IC50 values below 10 µg/mL for several cell lines, highlighting the potential for developing new anticancer therapies based on this structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.